Uvaol
Overview
Description
Uvaol is a natural pentacyclic triterpene that is widely found in olives and virgin olive oil. It is known for its various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities . This compound has been studied for its potential benefits in wound healing, cancer treatment, and other medical applications .
Mechanism of Action
Target of Action
Uvaol, a natural pentacyclic triterpene found in olives and virgin olive oil, primarily targets fibroblasts and endothelial cells . It has been shown to have a significant effect on these cells, enhancing their migration . In the context of cancer, this compound has demonstrated selective cytotoxic effects on HepG2 cells, a human hepatocarcinoma cell line .
Mode of Action
This compound interacts with its targets, fibroblasts and endothelial cells, by enhancing their migration . This interaction involves the PKA and p38-MAPK signaling pathways in endothelial cells . In fibroblasts, only the pka pathway is involved . In HepG2 cells, this compound exhibits a clear and selective anticancer activity supported by a significant anti-migratory capacity .
Biochemical Pathways
The effects of this compound on cell migration involve the PKA and p38-MAPK signaling pathways in endothelial cells . In HepG2 cells, this compound induces cell arrest in the G0/G1 phase, increases the rate of cell apoptosis, and down-regulates the AKT/PI3K signaling pathway .
Result of Action
This compound has been shown to positively affect the behavior of fibroblasts and endothelial cells, potentially promoting cutaneous healing . It enhances the migration of these cells and improves the protein synthesis of fibronectin and laminin in fibroblasts . In HepG2 cells, this compound has a clear and selective anticancer activity, supported by a significant anti-migratory capacity and a significant increase in the expression of HSP-60 .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can enhance the activity of this compound. A study showed that the combination of this compound with other compounds exhibited enhanced activity against Leishmania tropica . .
Biochemical Analysis
Biochemical Properties
Uvaol interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the pro-inflammatory ERK/STAT3 axis in both inflamed colonic tissues and macrophages . This interaction plays a crucial role in its anti-inflammatory effects.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In HepG2 cells, a human hepatocarcinoma cell line, this compound has been shown to have a clear and selective anticancer activity, supported by a significant anti-migratory capacity . In fibroblasts and endothelial cells, this compound enhances their migration, potentially promoting cutaneous healing .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It induces cell arrest in the G0/G1 phase, increases the rate of cell apoptosis, and reduces reactive oxygen species (ROS) levels in HepG2 cells . These effects are supported by a decrease in the expression of the anti-apoptotic protein Bcl2, an increase in the expression of the pro-apoptotic protein Bax, and a down-regulation of the AKT/PI3K signaling pathway .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, this compound has been shown to reduce mRNA expression and production of pro-inflammatory cytokines and mediators in LPS-stimulated RAW264.7 macrophage cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, this compound has been shown to attenuate disease activity index (DAI), colon shortening, colon injury, and colonic myeloperoxidase activity in DSS-induced colitis mice .
Subcellular Localization
It has been shown to affect the PKA and p38-MAPK signaling pathway in endothelial cells but not in fibroblasts , suggesting that it may be localized in specific compartments or organelles where these signaling pathways are active.
Preparation Methods
Synthetic Routes and Reaction Conditions
Uvaol can be synthesized through the extraction from olive oil. The process involves saponification, methylation, and separation of the component fatty acid methyl esters by high-resolution gas chromatography with a flame ionization detector . The use of solid-liquid extraction followed by solid-phase extraction has been found to be effective in determining the concentration of this compound in olive oil .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from olive leaves and twigs using solvents of increasing polarity, such as cyclohexane, dichloromethane, and ethyl acetate . The extracted compounds are then purified and analyzed using high-performance liquid chromatography and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Uvaol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions involving this compound include various derivatives with enhanced biological activities . These derivatives are often studied for their potential therapeutic applications in medicine and other fields .
Scientific Research Applications
Uvaol has been extensively studied for its scientific research applications in various fields:
Comparison with Similar Compounds
Similar Compounds
Erythrodiol: Another pentacyclic triterpene found in olive oil with similar pharmacological properties.
Oleanolic Acid: A triterpenoid compound with anti-inflammatory and anticancer activities.
Ursolic Acid: Known for its antioxidant and anti-inflammatory effects.
Uniqueness of Uvaol
This compound is unique in its ability to enhance wound healing by promoting the migration of fibroblasts and endothelial cells . Its selective anticancer activity in hepatocellular carcinoma cells also sets it apart from other similar compounds .
Properties
IUPAC Name |
(3S,4aR,6aR,6bS,8aS,11R,12S,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-19-10-15-30(18-31)17-16-28(6)21(25(30)20(19)2)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h8,19-20,22-25,31-32H,9-18H2,1-7H3/t19-,20+,22+,23-,24+,25+,27+,28-,29-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUARCIYIVXVTAE-ZAPOICBTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Uvaol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002391 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
545-46-0 | |
Record name | Uvaol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=545-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Uvaol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urs-12-ene-3β,28-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.081 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | UVAOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W599R31ROT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Uvaol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002391 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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